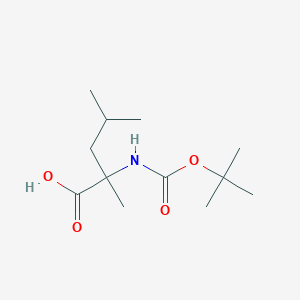

Boc-alpha-methyl-DL-leucine

Vue d'ensemble

Description

Boc-alpha-methyl-DL-leucine is a specialty product used in proteomics research . It has a molecular formula of C12H23NO4 and a molecular weight of 245.32 .

Synthesis Analysis

The synthesis of Boc-alpha-methyl-DL-leucine involves the reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . An enantioselective synthesis of Boc-alpha-methyl-d-cysteine(PMB)-OH and lanthionine building blocks through the regioselective ring opening of key intermediate Boc-alpha-methyl-d-serine-beta-lactone has been reported .

Molecular Structure Analysis

Boc-alpha-methyl-DL-leucine contains a total of 39 bonds, including 16 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, and 1 hydroxyl group .

Chemical Reactions Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .

Physical And Chemical Properties Analysis

Boc-alpha-methyl-DL-leucine has a molecular weight of 245.32 and a molecular formula of C12H23NO4 . More specific physical and chemical properties were not found in the search results.

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of Boc-alpha-methyl-DL-leucine, focusing on six unique fields:

Proteomics Research

Boc-alpha-methyl-DL-leucine is widely used in proteomics research. Its role as a building block in peptide synthesis allows researchers to study protein structures and functions. By incorporating this compound into peptides, scientists can investigate protein-protein interactions, enzyme activities, and signaling pathways .

Pharmaceutical Development

In pharmaceutical research, Boc-alpha-methyl-DL-leucine is utilized for the synthesis of novel drug candidates. Its unique chemical properties enable the creation of compounds with potential therapeutic effects. Researchers explore its use in developing drugs for various diseases, including cancer, infectious diseases, and neurological disorders .

Chemical Synthesis

Boc-alpha-methyl-DL-leucine serves as a versatile reagent in chemical synthesis. Its reactivity and stability make it an ideal candidate for creating complex molecules. Chemists use it to develop new synthetic pathways and to produce compounds with specific characteristics, which can be applied in various industrial processes .

Material Science

In material science, Boc-alpha-methyl-DL-leucine is employed to design and fabricate new materials. Its incorporation into polymers and other materials can enhance their properties, such as strength, flexibility, and thermal stability. This application is crucial for developing advanced materials for use in electronics, aerospace, and other high-tech industries .

Biochemical Studies

Boc-alpha-methyl-DL-leucine is also used in biochemical studies to understand metabolic pathways and enzyme mechanisms. By integrating this compound into biochemical assays, researchers can investigate how enzymes interact with substrates and inhibitors, providing insights into metabolic regulation and potential targets for drug development .

Analytical Chemistry

In analytical chemistry, Boc-alpha-methyl-DL-leucine is used as a standard or reference compound in various analytical techniques. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods. This application ensures the accuracy and reliability of analytical results in research and quality control .

Mécanisme D'action

Target of Action

Boc-alpha-methyl-DL-leucine is a derivative of the branched-chain amino acid leucine . The primary targets of this compound are enzymes involved in the metabolism of branched-chain amino acids . These enzymes play a pivotal role in the synthesis of multifunctional targets, and as amino functions often occur in this context, issues related to their protection become prominent .

Mode of Action

The compound interacts with its targets through a process known as Boc-protection . This process involves the conversion of an amino function to a tert-butyl carbamate, also known as a Boc-derivative . This conversion is generally the first option when there is a need to protect an amino function due to the attractive properties of the resulting Boc-derivative .

Biochemical Pathways

The biochemical pathways affected by Boc-alpha-methyl-DL-leucine are primarily those involved in the metabolism of branched-chain amino acids . The compound, being a derivative of leucine, plays a role in the catabolic pathway of branched-chain amino acids. This pathway involves a reversible transamination that converts branched-chain amino acids into branched-chain ketoacids .

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by its boc-protection . This protection increases the compound’s stability towards most nucleophiles and bases , which could potentially impact its bioavailability.

Result of Action

The result of Boc-alpha-methyl-DL-leucine’s action is the formation of Boc-protected amines and amino acids . These products are stable towards most nucleophiles and bases, making them useful in various biochemical contexts . The compound’s action also facilitates the synthesis of multifunctional targets .

Action Environment

The action of Boc-alpha-methyl-DL-leucine can be influenced by various environmental factors. For instance, the compound’s Boc-protection can be cleaved under anhydrous acidic conditions . Additionally, the compound’s stability and efficacy can be affected by the presence of certain nucleophiles and bases .

Propriétés

IUPAC Name |

2,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-8(2)7-12(6,9(14)15)13-10(16)17-11(3,4)5/h8H,7H2,1-6H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOVBMLJVOOBQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-alpha-methyl-DL-leucine | |

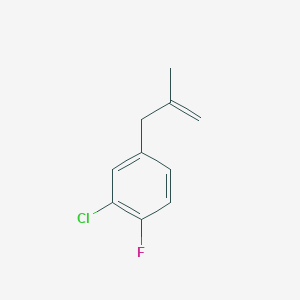

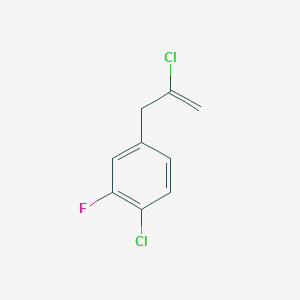

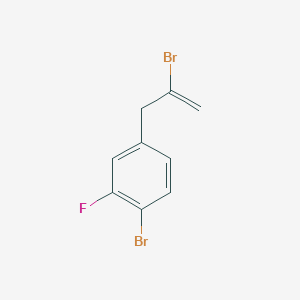

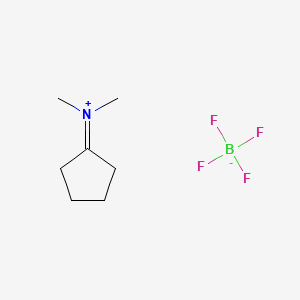

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2-[(5-nitro-2-pyridinyl)sulfanyl]-propanoic acid](/img/structure/B3043917.png)

![(2S)-1,4-dioxaspiro[4.5]decane-2-methanol](/img/structure/B3043926.png)

![2-[(Cyclopropylcarbonyl)amino]-4-fluorobenzoic acid](/img/structure/B3043927.png)